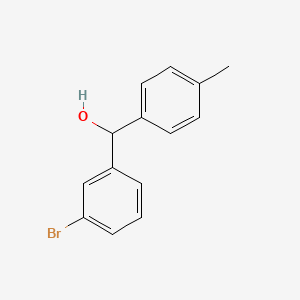

(3-Bromophenyl)(4-methylphenyl)methanol

Beschreibung

BenchChem offers high-quality (3-Bromophenyl)(4-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)(4-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFDYPBRCKHIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625663 | |

| Record name | (3-Bromophenyl)(4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33757-34-5 | |

| Record name | (3-Bromophenyl)(4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of (3-Bromophenyl)(4-methylphenyl)methanol

This guide provides a comprehensive overview of the synthetic pathways leading to (3-Bromophenyl)(4-methylphenyl)methanol, a valuable diarylmethanol intermediate in the development of pharmaceuticals and other biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical considerations for its synthesis.

Introduction

Diarylmethanol moieties are significant structural motifs found in a wide array of therapeutic agents.[1] The title compound, (3-Bromophenyl)(4-methylphenyl)methanol, incorporates a halogenated phenyl ring and a substituted tolyl group, making it a versatile building block for further chemical elaboration. The presence of the bromine atom provides a handle for subsequent cross-coupling reactions, while the diarylmethanol core is a common feature in antihistaminic, antihypertensive, and antimycotic drugs.[1] This guide will explore the primary synthetic strategies for accessing this key intermediate, with a focus on providing reproducible and scalable methodologies.

Synthetic Strategies: A Comparative Overview

Two principal and highly effective synthetic routes for the preparation of (3-Bromophenyl)(4-methylphenyl)methanol will be discussed:

-

Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Reduction: This is a robust and widely applicable method that first involves the synthesis of the corresponding benzophenone intermediate, followed by its reduction to the desired secondary alcohol.

-

One-Pot Synthesis via Grignard Reaction: This classical organometallic approach offers a more direct route by forming the carbon-carbon bond and the alcohol functionality in a single reactive step.

The choice between these pathways often depends on the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory.

Pathway 1: Friedel-Crafts Acylation Followed by Ketone Reduction

This pathway is a reliable and well-established method for the synthesis of unsymmetrical diarylmethanols. It proceeds in two distinct stages, allowing for the isolation and purification of the intermediate ketone, which can be advantageous for ensuring the purity of the final product.

Step 1: Synthesis of 3-Bromo-4'-methylbenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[2] In this step, toluene is acylated with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism: The aluminum chloride coordinates to the carbonyl oxygen of the 3-bromobenzoyl chloride, rendering the carbonyl carbon highly electrophilic. This acylium ion is then attacked by the electron-rich π-system of toluene, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and yields the desired 3-Bromo-4'-methylbenzophenone.

Experimental Protocol: Friedel-Crafts Acylation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| Toluene | 92.14 | 100 mL | (excess) | Substrate/Solvent |

| 3-Bromobenzoyl chloride | 219.46 | 10.0 g | 0.0456 | Acylating Agent |

| Aluminum chloride (anhydrous) | 133.34 | 7.3 g | 0.0547 | Catalyst |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Extraction Solvent |

| Hydrochloric acid (conc.) | 36.46 | ~25 mL | - | Quenching Agent |

| Water | 18.02 | ~600 mL | - | Quenching/Washing |

| Anhydrous Sodium Sulfate | 142.04 | q.s. | - | Drying Agent |

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The flask is charged with toluene (100 mL) and cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (7.3 g) is added portion-wise to the stirred toluene.

-

Acylation: 3-Bromobenzoyl chloride (10.0 g) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to a gentle reflux (approximately 90-100 °C) and maintained for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then slowly and carefully poured into a beaker containing a mixture of crushed ice (400 g) and concentrated hydrochloric acid (25 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood with vigorous stirring.

-

Extraction: The quenched mixture is transferred to a separatory funnel. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Washing: The combined organic layers are washed sequentially with 100 mL of water, 100 mL of a saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with 100 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-4'-methylbenzophenone, typically as a solid.

-

Purification: The crude product can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate to afford the pure ketone.

Step 2: Reduction of 3-Bromo-4'-methylbenzophenone to (3-Bromophenyl)(4-methylphenyl)methanol

The reduction of the benzophenone intermediate to the corresponding benzhydrol is a critical step. Several reducing agents can be employed, with sodium borohydride (NaBH₄) being a mild, selective, and convenient choice for this transformation.[3][4]

Reaction Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone.[4] This forms a borate ester intermediate, which is subsequently hydrolyzed during the work-up to yield the secondary alcohol.

Experimental Protocol: Ketone Reduction

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 3-Bromo-4'-methylbenzophenone | 275.14 | 5.0 g | 0.0182 | Substrate |

| Methanol | 32.04 | 50 mL | - | Solvent |

| Sodium borohydride (NaBH₄) | 37.83 | 0.82 g | 0.0217 | Reducing Agent |

| Water | 18.02 | 100 mL | - | Quenching |

| Ethyl acetate | 88.11 | 150 mL | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | 142.04 | q.s. | - | Drying Agent |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is charged with 3-Bromo-4'-methylbenzophenone (5.0 g) and methanol (50 mL). The mixture is stirred until the ketone is fully dissolved.

-

Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (0.82 g) is added portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reduction can be monitored by TLC.

-

Work-up: The reaction is quenched by the slow addition of water (100 mL).

-

Extraction: The product is extracted with ethyl acetate (3 x 50 mL).

-

Washing: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Concentration and Purification: The solvent is removed under reduced pressure to yield the crude (3-Bromophenyl)(4-methylphenyl)methanol. The product can be further purified by column chromatography on silica gel or by recrystallization.

Pathway 2: Synthesis via Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of alcohols.[5][6][7] This pathway involves the reaction of a Grignard reagent, formed from an aryl halide, with an appropriate aldehyde. For the synthesis of (3-Bromophenyl)(4-methylphenyl)methanol, two convergent strategies are possible:

-

Strategy A: Reaction of 4-methylphenylmagnesium bromide with 3-bromobenzaldehyde.

-

Strategy B: Reaction of 3-bromophenylmagnesium bromide with 4-methylbenzaldehyde.

Both strategies are viable, and the choice may be dictated by the commercial availability and cost of the starting materials. We will detail Strategy A here.

Reaction Mechanism: The Grignard reagent, 4-methylphenylmagnesium bromide, acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a partial negative charge.[6] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.[8] The resulting magnesium alkoxide intermediate is then protonated during the acidic work-up to afford the final product. It is crucial to conduct the reaction under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with any protic species, such as water.[5][6]

Experimental Protocol: Grignard Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| Magnesium turnings | 24.31 | 1.2 g | 0.0494 | Reagent |

| 4-Bromotoluene | 171.04 | 8.0 g | 0.0468 | Grignard Precursor |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | Solvent |

| 3-Bromobenzaldehyde | 185.02 | 8.2 g | 0.0443 | Electrophile |

| Saturated Ammonium Chloride | - | 50 mL | - | Quenching Agent |

| Diethyl Ether | 74.12 | 100 mL | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | 142.04 | q.s. | - | Drying Agent |

Procedure:

-

Grignard Reagent Formation:

-

A 250 mL three-neck flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar is flame-dried under a stream of inert gas.

-

Magnesium turnings (1.2 g) and a small crystal of iodine (to initiate the reaction) are placed in the flask.

-

A solution of 4-bromotoluene (8.0 g) in anhydrous diethyl ether (30 mL) is placed in the dropping funnel.

-

A small portion of the 4-bromotoluene solution is added to the magnesium. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining 4-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

-

Reaction with Aldehyde:

-

A solution of 3-bromobenzaldehyde (8.2 g) in anhydrous diethyl ether (70 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

After the addition, the reaction mixture is stirred at room temperature for 1 hour.

-

-

Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

-

Purification:

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel.

-

Visualization of Synthetic Pathways

Diagram 1: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction

Caption: Friedel-Crafts acylation followed by ketone reduction.

Diagram 2: Grignard Reaction Pathway

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. studylib.net [studylib.net]

- 4. ivypanda.com [ivypanda.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Grignard reaction - Wikipedia [en.wikipedia.org]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

A Guide to the Synthesis of (3-Bromophenyl)(4-methylphenyl)methanol via Grignard Reaction

Executive Summary: This technical guide provides a comprehensive overview of the synthesis of (3-Bromophenyl)(4-methylphenyl)methanol, a diarylmethanol derivative. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2][3] This document details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and discusses purification and characterization of the final product. The intended audience for this guide includes researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

Diarylmethanols are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Their structural motif is present in a wide range of biologically active molecules. The Grignard reaction is a highly effective method for preparing these compounds, offering a straightforward route to secondary and tertiary alcohols by reacting an organomagnesium halide (Grignard reagent) with an aldehyde or ketone.[4]

This guide focuses on the synthesis of (3-Bromophenyl)(4-methylphenyl)methanol. This specific transformation involves the nucleophilic addition of a p-tolylmagnesium bromide Grignard reagent to the electrophilic carbonyl carbon of 3-bromobenzaldehyde.[2]

Reaction Mechanism and Theoretical Considerations

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde.

2.1. Formation of p-Tolylmagnesium Bromide

The Grignard reagent, p-tolylmagnesium bromide, is prepared by reacting 4-bromotoluene with magnesium metal turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[5][6] The ether solvent is crucial as it stabilizes the organomagnesium compound.[5] The reaction is initiated by the insertion of magnesium into the carbon-bromine bond. It is imperative that all glassware and reagents are scrupulously dried, as Grignard reagents are highly basic and will be quenched by protic solvents like water.[1][6][7]

2.2. Nucleophilic Addition to 3-Bromobenzaldehyde

Once formed, the p-tolylmagnesium bromide acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.[1][8][9] This addition reaction breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[2][9]

2.3. Aqueous Work-up

The final step is an acidic work-up, which involves quenching the reaction with a proton source.[5][9] Typically, a saturated aqueous solution of ammonium chloride is added slowly to the reaction mixture.[10][11] This protonates the negatively charged oxygen of the alkoxide intermediate to yield the desired (3-Bromophenyl)(4-methylphenyl)methanol and quenches any unreacted Grignard reagent.[9][10]

Experimental Protocol

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 1.46 g | 0.06 | 1.2 |

| 4-Bromotoluene | 171.04 | 8.55 g (6.2 mL) | 0.05 | 1.0 |

| 3-Bromobenzaldehyde | 185.02 | 9.25 g | 0.05 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Saturated aq. NH4Cl | - | 50 mL | - | - |

| Diethyl Ether (for extraction) | - | 150 mL | - | - |

| Anhydrous MgSO4 | - | ~5 g | - | - |

3.2. Step-by-Step Procedure

Part A: Preparation of p-Tolylmagnesium Bromide

-

Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be oven-dried at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[12]

-

Initiation: Place the magnesium turnings (1.46 g) and a small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface.[12]

-

Reagent Setup: Add 40 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-bromotoluene (8.55 g) in 30 mL of anhydrous THF.

-

Grignard Formation: Add a small portion of the 4-bromotoluene solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy.[12][13] If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[13] Cool the resulting greyish solution to room temperature.

Part B: Reaction with 3-Bromobenzaldehyde

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0°C in an ice-water bath.[11][13]

-

Dissolve 3-bromobenzaldehyde (9.25 g) in 30 mL of anhydrous THF and add this solution dropwise to the stirred Grignard reagent.[11] Maintain the temperature below 10°C during the addition.

-

Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[13]

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture to 0°C in an ice-water bath. Slowly and cautiously add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.[11][12][13] A white precipitate of magnesium salts will form.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (50 mL each time).[13]

-

Washing: Combine the organic extracts and wash with distilled water (50 mL) and then with brine (saturated aqueous NaCl solution, 50 mL). The brine wash helps to remove residual water from the organic layer.[10]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate.[13] Filter off the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude (3-Bromophenyl)(4-methylphenyl)methanol can be purified by silica gel column chromatography or recrystallization to yield the pure product.

Visualization of Workflow and Mechanism

Caption: Experimental workflow for the synthesis of (3-Bromophenyl)(4-methylphenyl)methanol.

Caption: Simplified reaction mechanism for the Grignard synthesis.

Safety and Handling

-

Grignard Reagents: Grignard reagents are highly reactive and can ignite spontaneously in air. They react violently with water.[1] All operations must be conducted under an inert atmosphere (nitrogen or argon) and with strictly anhydrous solvents.[7][14]

-

Solvents: Diethyl ether and THF are highly flammable and volatile. Work must be performed in a well-ventilated fume hood, away from ignition sources.

-

Quenching: The quenching process is highly exothermic and can cause splashing and rapid boiling of the solvent.[10] The quenching agent must be added slowly to an ice-cooled reaction mixture.[10][11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, must be worn at all times.

Characterization

The final product, (3-Bromophenyl)(4-methylphenyl)methanol, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the solid product.

Conclusion

The Grignard reaction provides a reliable and efficient method for the synthesis of (3-Bromophenyl)(4-methylphenyl)methanol from 3-bromobenzaldehyde and 4-bromotoluene. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for success. The protocol described in this guide, when followed with appropriate safety measures, offers a reproducible pathway to this valuable diarylmethanol intermediate for applications in research and development.

References

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

Chemguide. (n.d.). Reactions of Grignard reagents with aldehydes and ketones. Retrieved from [Link]

-

Study.com. (n.d.). Grignard reagents react with both aldehyde and ketone functional groups. Retrieved from [Link]

-

PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

West Virginia University. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

University of Texas at El Paso. (n.d.). Preparation of triphenyl methanol by grignard reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

West Virginia University. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Journal of Chemical Education. (1970). The preparation, oxidation and characterization of an unknown secondary alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Trade Science Inc. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]

-

Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Edusprouts. (2013, November 12). Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. Retrieved from [Link]

-

BYJU'S. (2020, March 4). General Methods of Preparation of Alcohols. Retrieved from [Link]

-

PDF4Free. (n.d.). Chapter 12 Alcohols from Carbonyl Compounds: Oxidation-Reduction and Organometallic Compounds. Retrieved from [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. praxilabs.com [praxilabs.com]

- 6. cerritos.edu [cerritos.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Grignard Synthesis of (3-Bromophenyl)(4-methylphenyl)methanol

Abstract

This guide provides an in-depth, research-grade protocol for the synthesis of (3-Bromophenyl)(4-methylphenyl)methanol, a diarylmethanol scaffold of interest to medicinal chemists and drug development professionals. The synthesis is achieved via the Grignard reaction, a robust and highly versatile method for carbon-carbon bond formation.[1] This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental workflow, outlines critical safety protocols for handling organometallic reagents, and provides guidance on product purification and characterization. The content is structured to deliver not only procedural instructions but also the causal reasoning behind key experimental choices, empowering researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of Diarylmethanol Scaffolds

Diarylmethanols and their derivatives represent a class of "privileged structures" in medicinal chemistry, frequently appearing as core components in a wide array of pharmacologically active agents.[2] Their rigid, three-dimensional geometry allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The utility of these scaffolds spans numerous therapeutic areas, making their efficient and predictable synthesis a critical objective in drug discovery pipelines.[3]

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and fundamental tools in synthetic organic chemistry for creating carbon-carbon bonds. The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon, such as that found in aldehydes and ketones.[4][5] This process allows for the construction of complex carbon skeletons from simpler precursors, yielding primary, secondary, or tertiary alcohols depending on the carbonyl substrate.[6] This guide details the application of this classic transformation to the synthesis of (3-Bromophenyl)(4-methylphenyl)methanol, a valuable intermediate for further functionalization.

Reaction Mechanism and Theoretical Considerations

The synthesis proceeds in two primary stages: the formation of the Grignard reagent, followed by its nucleophilic addition to an aromatic aldehyde.

Formation of p-Tolylmagnesium Bromide

The Grignard reagent is prepared through the reaction of 4-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[7] The reaction occurs on the surface of the magnesium metal and is thought to proceed via a single-electron transfer (SET) mechanism.

Caption: Formation of the p-tolylmagnesium bromide Grignard reagent.

A critical aspect of Grignard reagents in solution is the Schlenk equilibrium, where the organomagnesium halide exists in equilibrium with its corresponding dialkylmagnesium and magnesium dihalide species. This equilibrium can be influenced by the solvent, temperature, and concentration.

Nucleophilic Addition to 3-Bromobenzaldehyde

The formed p-tolylmagnesium bromide is a potent nucleophile due to the highly polarized carbon-magnesium bond. The tolyl group's carbanionic character facilitates a nucleophilic attack on the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This addition proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate.[8] Subsequent acidic work-up protonates the alkoxide to yield the final secondary alcohol product, (3-Bromophenyl)(4-methylphenyl)methanol.[5][9]

Caption: Overall reaction scheme for the synthesis of the target diarylmethanol.

Potential Side Reactions

Several side reactions can compete with the desired pathway, reducing the overall yield:

-

Reaction with Water: Grignard reagents are strong bases and react readily with protic sources, including trace amounts of water in glassware or solvents, to quench the reagent.[8][10][11] This underscores the necessity of strictly anhydrous conditions.

-

Wurtz Coupling: The Grignard reagent can couple with unreacted 4-bromotoluene to form 4,4'-bitolyl. This is generally a minor pathway but can be more prevalent at higher temperatures.

-

Carbonyl Reduction: If the Grignard reagent possesses a β-hydride, it can act as a reducing agent, converting the aldehyde to a primary alcohol via a six-membered transition state.[6] This is not a concern with p-tolylmagnesium bromide, which lacks β-hydrogens.

Detailed Experimental Protocol

This protocol outlines the synthesis of (3-Bromophenyl)(4-methylphenyl)methanol on a laboratory scale.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.34 g | 55.0 | Must be activated. |

| Iodine | I₂ | 253.81 | 1 crystal | Catalytic | For Mg activation. |

| 4-Bromotoluene | C₇H₇Br | 171.04 | 8.55 g (5.7 mL) | 50.0 | Limiting Reagent. |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 9.25 g | 50.0 | Use freshly distilled if possible. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~150 mL | - | Anhydrous, inhibitor-free. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL (6M) | - | For work-up. |

| Saturated NH₄Cl | - | - | ~50 mL | - | Alternative for quenching. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | For extraction. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying organic layer. |

Equipment Setup

All glassware must be rigorously dried in an oven at >120°C for several hours and assembled hot, then allowed to cool under a stream of dry nitrogen or argon gas.[12] The setup consists of a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.

// Nodes representing equipment RBF [label="Three-Neck Round-Bottom Flask\n(with stir bar)", image="https://i.imgur.com/3yQ3jYg.png", labelloc=b]; Condenser [label="Reflux Condenser", image="https://i.imgur.com/Y7tB8Jc.png", labelloc=b]; Funnel [label="Dropping Funnel", image="https://i.imgur.com/T5f7XwR.png", labelloc=b]; N2_Inlet [label="N₂/Ar Inlet", shape=plaintext]; DryingTube [label="Drying Tube\n(CaCl₂)", image="https://i.imgur.com/k9f7z8O.png", labelloc=b];

// Connections N2_Inlet -> Funnel [label="Inert Gas"]; Funnel -> RBF [label="Reagent Addition"]; RBF -> Condenser [label="Vapor"]; Condenser -> DryingTube [label="Vent"];

// Layout {rank=same; Funnel; Condenser;} RBF [pos="1.5,0!"]; Funnel [pos="0,1.5!"]; Condenser [pos="3,1.5!"]; N2_Inlet [pos="-0.5,2.5!"]; DryingTube [pos="3,2.5!"]; }

Caption: Standard laboratory setup for a Grignard reaction.

Part A: Preparation of p-Tolylmagnesium Bromide

-

Place the magnesium turnings (1.34 g) and a single crystal of iodine into the dry three-necked flask under a positive pressure of nitrogen.

-

Gently warm the flask with a heat gun until violet iodine vapors are observed; this helps to activate the magnesium surface by etching away the passivating oxide layer.[12] Allow the flask to cool.

-

In the dropping funnel, prepare a solution of 4-bromotoluene (8.55 g) in 40 mL of anhydrous THF.

-

Add approximately 5 mL of the 4-bromotoluene solution to the magnesium turnings. The reaction should initiate within minutes, evidenced by gentle bubbling and the disappearance of the iodine color. The solution may become cloudy and warm.[11]

-

If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.

-

Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[13][14] Use an ice-water bath to control the reaction rate if necessary.[12]

-

After the addition is complete, stir the resulting grey-to-brown mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.

Part B: Reaction with 3-Bromobenzaldehyde

-

Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0°C.

-

Dissolve 3-bromobenzaldehyde (9.25 g) in 50 mL of anhydrous THF and add this solution to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the internal temperature below 10°C. A fast addition can lead to uncontrolled exotherms and side reactions.[15]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion. The mixture will likely become a thick slurry.

Part C: Work-up and Purification

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This hydrolyzes the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent.[1] Alternatively, the mixture can be poured carefully over a mixture of crushed ice and 6M HCl.[9][11]

-

Transfer the entire mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake, venting frequently.

-

Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate (MgSO₄).[16]

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure (3-Bromophenyl)(4-methylphenyl)methanol.[17]

Product Characterization

-

Appearance: White to off-white solid or a viscous colorless oil.

-

Yield: A successful reaction should yield >70% of the purified product.

-

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 300 MHz): δ ~7.5-7.1 (m, 8H, Ar-H), 5.75 (s, 1H, CH-OH), 2.5 (br s, 1H, -OH), 2.35 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 75 MHz): δ ~145, 142, 138, 131, 130, 129.5, 129, 126, 125, 122, 75 (C-OH), 21 (CH₃).[18][19]

-

IR (KBr): ν ~3400 cm⁻¹ (broad, O-H stretch), 3100-3000 cm⁻¹ (Ar C-H stretch), ~1600, 1480 cm⁻¹ (Ar C=C stretch), ~1050 cm⁻¹ (C-O stretch).

-

Safety and Hazard Management

The Grignard reaction presents significant hazards that must be managed with stringent controls.[20]

-

Fire Hazard: Diethyl ether and THF are extremely flammable.[12] Ensure no open flames or spark sources are present. The reaction itself is exothermic and can lead to a runaway reaction if addition rates are not controlled, potentially boiling the solvent out of the flask.[15][20]

-

Reactivity: Grignard reagents are moisture- and air-sensitive and can be pyrophoric, especially if the solvent evaporates.[21][22] All manipulations must be performed under an inert atmosphere (nitrogen or argon).[15]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves for dexterity, with awareness of their flammability) are mandatory.[15][20] Work should always be conducted inside a certified chemical fume hood.[21]

-

Quenching and Disposal: Never add water directly to a large quantity of unreacted Grignard reagent. The reaction is violent. Always quench by adding the reaction mixture to a large volume of a quenching solution (e.g., ice/NH₄Cl). Unused Grignard reagent must be carefully destroyed before disposal.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate. | 1. Inactive magnesium (oxide layer).2. Wet glassware or solvent.3. Unreactive aryl halide. | 1. Activate Mg with iodine, heat, or 1,2-dibromoethane.2. Ensure all equipment is flame-dried and solvent is anhydrous.3. Use a more reactive halide (e.g., aryl iodide). |

| Low yield of product. | 1. Incomplete formation of Grignard reagent.2. Premature quenching of Grignard reagent by moisture or acidic impurities.3. Significant side reactions (e.g., Wurtz coupling). | 1. Allow more time for reagent formation; check Mg quality.2. Re-verify anhydrous conditions; purify aldehyde if necessary.3. Maintain lower reaction temperatures. |

| Formation of 4,4'-bitolyl byproduct. | Wurtz coupling reaction occurred. | Avoid high concentrations and high temperatures during Grignard formation. Ensure slow, controlled addition of the aryl halide. |

| Recovery of starting aldehyde. | Grignard reagent was not formed or was quenched before addition. | Review troubleshooting steps for initiation and ensure anhydrous conditions throughout. Consider titrating the Grignard reagent before use. |

Conclusion

The Grignard synthesis of (3-Bromophenyl)(4-methylphenyl)methanol is a reliable and scalable method for producing this valuable diarylmethanol intermediate. Success hinges on meticulous attention to experimental detail, particularly the maintenance of strictly anhydrous conditions and the controlled management of reaction exotherms. By understanding the underlying mechanism and potential pitfalls, researchers in drug development and organic synthesis can confidently employ this protocol to access this and related molecular scaffolds for their research programs.

References

-

What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from Quora. [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Illinois Urbana-Champaign. [Link]

-

Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate. [Link]

-

Grignard Reaction. (n.d.). American Chemical Society. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). University of California, Berkeley. [Link]

-

Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. (2013, November 12). Edusprouts. [Link]

-

Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison. [Link]

-

3-Bromobenzaldehyde. (n.d.). Wikipedia. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

- US4036887A - Preparation of 3-bromobenzaldehyde. (n.d.).

- US6296788B1 - Process for the preparation of Grignard reagents and novel Grignard reagents. (n.d.).

-

Preparation of 3-bromobenzaldehyde. (1976, May 25). Justia Patents. [Link]

-

Reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Side Reactions in a Grignard Synthesis. (n.d.). ResearchGate. [Link]

-

Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

Diarylmethanols Synthesis by Nickel(II)-catalyzed Addition of Arylboronic Acids to Aryl Aldehydes. (2020, April 1). Bentham Science Publishers. [Link]

-

CAS 63012-04-4 | (3-Bromophenyl)(phenyl)methanol. (n.d.). Hoffman Fine Chemicals. [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of California, Santa Cruz. [Link]

-

NMR Chemical Shifts of Trace Impurities. (2010, April 16). Organometallics. [Link]

-

Possible reaction mechanism for formation of diarylmethanols. (n.d.). ResearchGate. [Link]

-

(3-bromophenyl)(phenyl)methanol (C13H11BrO). (n.d.). PubChemLite. [Link]

-

Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). St. Olaf College. [Link]

-

The Grignard synthesis of triphenylmethanol. (2015). TSI Journals. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. (2015, November 12). YouTube. [Link]

-

Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. [Link]

-

Grignard-reagent formation in Multi-product facilities. (n.d.). Schnyderchemsafety. [Link]

-

The Role of Ionic Liquids in the Pharmaceutical Field. (2020, November 5). MDPI. [Link]

-

Unmasking the halide effect in diastereoselective Grignard reactions. (2025, February 16). PMC. [Link]

-

Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. (n.d.). Swarthmore College. [Link]

-

Applications in drug development. (2005, March 7). European Pharmaceutical Review. [Link]

-

Diarylheptanoid: A privileged structure in drug discovery. (2020, April 15). PubMed. [Link]

-

Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. (2024, March 31). European Journal of Chemistry. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. (2024, September 20). PMC. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cerritos.edu [cerritos.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. amherst.edu [amherst.edu]

- 12. quora.com [quora.com]

- 13. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]

- 14. schnyderchemsafety.com [schnyderchemsafety.com]

- 15. dchas.org [dchas.org]

- 16. eurjchem.com [eurjchem.com]

- 17. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. acs.org [acs.org]

- 21. researchgate.net [researchgate.net]

- 22. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to the Physical Properties of Substituted Diphenylmethanols

A Case Study on (3-Bromophenyl)(4-methylphenyl)methanol and its Analogue (3-Bromophenyl)(phenyl)methanol

Preamble: The Challenge of Characterizing Novel Compounds

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities often outpaces the public deposition of their comprehensive physical and spectral data. This guide confronts a common challenge for researchers: the characterization of a specific, likely novel, compound—(3-Bromophenyl)(4-methylphenyl)methanol.

A thorough search of established chemical and spectral databases reveals a scarcity of experimentally determined physical properties for this specific molecule. To provide a robust and data-driven guide, we will pivot to a closely related and well-documented analogue: (3-Bromophenyl)(phenyl)methanol . The structural difference lies in the absence of a methyl group on one of the phenyl rings. This substitution allows us to present a complete characterization workflow, with the understanding that the electronic and minor steric effects of the methyl group would slightly alter the observed values for the target compound. The principles and methodologies, however, remain identical and directly applicable.

This guide is structured to not only present data but to illuminate the scientific rationale behind the characterization process, empowering researchers to apply these techniques to their own novel compounds.

Molecular Structure and Fundamental Properties

The foundational step in characterizing any molecule is to understand its basic structural and physical attributes. These properties are dictated by the molecule's atomic composition, bonding, and the resultant intermolecular forces.

(3-Bromophenyl)(phenyl)methanol is a secondary alcohol featuring a central methanol carbon bonded to a 3-bromophenyl group and a phenyl group. The presence of the electronegative bromine atom and the hydroxyl group, combined with the bulky aromatic rings, defines its physical nature.

Caption: Molecular structure of (3-Bromophenyl)(phenyl)methanol.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₁BrO | |

| Molecular Weight | 263.13 g/mol | [1] |

| CAS Number | 63012-04-4 | [1] |

| Physical State | Solid | [1] |

| Appearance | Brown to white solid | [1] |

| Melting Point | 36-38 °C (lit.) | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

For the target compound, (3-Bromophenyl)(4-methylphenyl)methanol, the molecular formula would be C₁₄H₁₃BrO and the molecular weight approximately 277.16 g/mol . The presence of the methyl group, an electron-donating group, might slightly increase the melting point due to improved crystal packing and a slight increase in molecular weight.

Experimental Determination of Physical Properties

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities lead to a depressed and broader melting range.[2] We employ a Mel-Temp apparatus for its efficiency and precision. The key to an accurate measurement is a slow heating rate (approx. 2°C/min) near the expected melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]

Caption: Workflow for Melting Point Determination.

Protocol: Melting Point Determination using a Mel-Temp Apparatus [2][3]

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface and crush it into a fine powder.

-

Loading: Gently tap the open end of a capillary tube into the powder until a 2-3 mm column of the sample is inside the tube.

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.

-

Initial Measurement (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Measurement: Place the packed capillary tube into the Mel-Temp apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Equilibration: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the last crystal melts (the end of the melting range).

Solubility Profile

Expertise & Experience: A systematic solubility analysis provides crucial insights into the functional groups and overall polarity of a molecule. The principle of "like dissolves like" is the guiding tenet. For a molecule like (3-Bromophenyl)(phenyl)methanol, its large nonpolar aromatic structure suggests poor solubility in polar protic solvents like water. However, it is expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and acetone. The solubility tests are performed sequentially to classify the compound.

Protocol: Qualitative Solubility Testing [4][5]

-

Water: To ~30 mg of the compound in a test tube, add 1 mL of deionized water. Shake vigorously for 30 seconds. Observe for dissolution.

-

5% HCl (aq): If insoluble in water, to a fresh ~30 mg sample, add 1 mL of 5% aqueous HCl. Shake vigorously. Solubility indicates the presence of a basic group (e.g., an amine), which is not expected for our compound.

-

5% NaOH (aq): If insoluble in water, to a fresh ~30 mg sample, add 1 mL of 5% aqueous NaOH. Shake vigorously. Solubility would indicate a sufficiently acidic proton. The hydroxyl proton in this compound is not acidic enough to react with NaOH.

-

Concentrated H₂SO₄: If insoluble in the above, to a fresh ~30 mg sample, carefully add 1 mL of cold, concentrated sulfuric acid. Solubility (often with a color change) indicates the presence of a neutral compound containing oxygen, nitrogen, or unsaturation. Alcohols are protonated and dissolve in concentrated H₂SO₄.[6]

Expected Solubility for (3-Bromophenyl)(phenyl)methanol:

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | Large nonpolar aromatic structure dominates. |

| 5% HCl | Insoluble | No basic functional groups. |

| 5% NaOH | Insoluble | Alcoholic proton is not sufficiently acidic. |

| Conc. H₂SO₄ | Soluble | The alcohol's lone pair on oxygen will be protonated. |

| Organic Solvents (CH₂Cl₂, Ether, Acetone) | Soluble | "Like dissolves like"; the molecule is largely organic in nature. |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide a "fingerprint" of the molecule, allowing for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR reveals the number of different types of carbon atoms and their electronic environment.

For (3-Bromophenyl)(phenyl)methanol, we expect distinct signals for the aromatic protons, the benzylic proton (the H attached to the carbon bearing the OH group), and the hydroxyl proton. The aromatic region will be complex due to the presence of two different phenyl rings and the splitting patterns will be influenced by the bromo-substituent.

Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition [7][8]

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0 ppm).

-

Acquisition: The sample is placed in the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve maximum homogeneity. Standard pulse sequences are then used to acquire the spectra.

Predicted Spectral Data for (3-Bromophenyl)(phenyl)methanol:

-

¹H NMR (in CDCl₃):

-

Aromatic protons: A complex multiplet between 7.2-7.6 ppm. The protons on the unsubstituted phenyl ring will likely appear as a multiplet around 7.3-7.4 ppm. The protons on the 3-bromophenyl ring will show more distinct splitting patterns.

-

Benzylic proton (-CHOH-): A singlet around 5.8 ppm.

-

Hydroxyl proton (-OH): A broad singlet, variable position (typically 2-3 ppm), which may exchange with D₂O.

-

-

¹³C NMR (in CDCl₃):

-

Aromatic carbons: Multiple signals in the 120-145 ppm region. The carbon attached to the bromine atom will be in the lower end of this range (around 122 ppm), while the carbons attached to the benzylic carbon will be further downfield.

-

Benzylic carbon (-CHOH-): A signal around 75-80 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For our compound, we anticipate key absorbances corresponding to the O-H bond of the alcohol, the C-H bonds of the aromatic rings, the C-O bond of the alcohol, and the C-Br bond. The "thin solid film" method is a rapid and effective way to prepare a solid sample for analysis.[9][10]

Caption: Workflow for Thin Solid Film FT-IR Spectroscopy.

Protocol: Thin Solid Film FT-IR Spectroscopy [9]

-

Solution Preparation: Dissolve a small amount (~50 mg) of the solid compound in a few drops of a volatile organic solvent (e.g., dichloromethane or acetone).

-

Film Casting: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (NaCl or KBr).

-

Evaporation: Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.

-

Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.

Expected Key IR Absorptions for (3-Bromophenyl)(phenyl)methanol:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3500 - 3200 | O-H stretch (alcohol) | Strong, broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium, sharp |

| ~1600, ~1450 | C=C stretch (aromatic ring) | Medium to strong, sharp |

| 1260 - 1000 | C-O stretch (secondary alcohol) | Strong, sharp |

| Below 800 | C-Br stretch | Medium to strong |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing a structural fingerprint. For our compound, we expect to see a molecular ion peak (M⁺) corresponding to the molecular weight, as well as characteristic fragment ions. The most prominent fragment would likely arise from the loss of a water molecule or cleavage to form a stable diphenylmethyl-type cation.

Protocol: Direct Injection Electron Ionization Mass Spectrometry (DI-EI-MS)

-

Sample Preparation: A small amount of the pure solid sample is placed in a sample cup.

-

Introduction: The sample cup is placed on the tip of a direct insertion probe.

-

Vaporization: The probe is inserted into the high-vacuum source of the mass spectrometer and gently heated to vaporize the sample directly into the ionization chamber.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Fragments for (3-Bromophenyl)(phenyl)methanol:

| m/z Value | Identity | Rationale |

| 262/264 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 183 | [M - Br]⁺ | Loss of the bromine radical. |

| 165 | [C₁₃H₉]⁺ | Loss of water and bromine, a common fragmentation for benzylic alcohols. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Conclusion

The physical characterization of a novel organic compound is a systematic process that builds a complete profile of the molecule. While experimental data for (3-Bromophenyl)(4-methylphenyl)methanol remains elusive in the public domain, the methodologies outlined in this guide using its close analogue, (3-Bromophenyl)(phenyl)methanol, provide a comprehensive and scientifically rigorous framework for its eventual characterization. Through the careful application of techniques to determine melting point, solubility, and spectroscopic signatures (NMR, IR, MS), researchers can confidently elucidate and validate the structure and purity of newly synthesized molecules, a cornerstone of advancing chemical research.

References

-

NMR Sample Preparation Guide. University of Cambridge, Department of Chemistry. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

Sample Preparation for NMR. University College London. [Link]

-

Melting Point Determination. University of Calgary. [Link]

-

Mel-Temp Melting Point Apparatus. University of Colorado Boulder, Department of Chemistry. [Link]

-

IR Spectroscopy of Solids. University of Colorado Boulder, Department of Chemistry. [Link]

-

Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education. [Link]

-

Melting Point Determination. [Link]

-

Qualitative Organic Analysis. California State University, Bakersfield. [Link]

-

Sample Preparation. University College London, NMR Spectroscopy. [Link]

-

Melting Point Determination. McMaster University. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

(3-bromophenyl)(phenyl)methanol. PubChemLite. [Link]

-

CAS 63012-04-4 | (3-Bromophenyl)(phenyl)methanol. Hoffman Fine Chemicals. [Link]

-

Qualitative Analysis of Organic Compounds. [Link]

Sources

- 1. PubChemLite - (3-bromo-4-methylphenyl)methanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. csub.edu [csub.edu]

- 5. EXPERIMENT 8 [aris.gusc.lv]

- 6. www1.udel.edu [www1.udel.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. mun.ca [mun.ca]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: (3-Bromophenyl)(4-methylphenyl)methanol in Advanced Organic Synthesis

Executive Summary

(3-Bromophenyl)(4-methylphenyl)methanol is a highly versatile diarylmethanol building block utilized extensively in pharmaceutical development, agrochemical synthesis, and materials science[1]. This compound features a central carbinol carbon flanked by a 3-bromophenyl ring and a 4-methylphenyl (p-tolyl) ring. This unique structural motif provides orthogonal reactivity: the hydroxyl group can undergo substitution or deoxygenation via stable carbocation intermediates, while the aryl bromide serves as a prime handle for palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of (3-Bromophenyl)(4-methylphenyl)methanol is critical for optimizing reaction conditions, particularly in biphasic systems or when selecting solvents for Grignard and transition-metal-catalyzed reactions[2].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | (3-Bromophenyl)(4-methylphenyl)methanol |

| CAS Number | 33757-34-5[1] |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

| SMILES | CC1=CC=C(C=C1)C(O)C2=CC(=CC=C2)Br |

| Topological Polar Surface Area (TPSA) | 20.2 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 1 |

| Rotatable Bonds | 2 |

Structural Causality: The electron-donating nature of the 4-methyl group (via hyperconjugation and inductive effects) stabilizes the transient diarylmethyl carbocation formed upon protonation and loss of water. Conversely, the meta-positioned bromine atom is electronically insulated from the carbinol center, preventing unwanted electronic deactivation, while remaining highly accessible for oxidative addition by low-valent transition metals.

Synthetic Methodologies: Self-Validating Protocols

The synthesis of diarylmethanols typically relies on the nucleophilic addition of a Grignard reagent to an aromatic aldehyde[3]. The following protocols detail two robust, self-validating approaches.

Protocol A: Grignard Addition (Standard Schlenk Technique)

This method utilizes 3-bromobenzaldehyde and 4-methylphenylmagnesium bromide. The causality behind this choice (rather than the reverse) depends on the superior commercial availability and shelf-stability of the p-tolyl Grignard reagent.

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel under an argon atmosphere to prevent premature quenching of the Grignard reagent by ambient moisture.

-

Reagent Loading: Dissolve 3-bromobenzaldehyde (10.0 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C using an ice bath to control the exothermic addition.

-

Addition: Dropwise, add a 1.0 M solution of 4-methylphenylmagnesium bromide in THF (12.0 mmol, 1.2 equiv) over 30 minutes. The 0.2 equiv excess ensures complete consumption of the aldehyde.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2) until the aldehyde spot disappears.

-

Quenching & Extraction: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl (20 mL). The mild acidity of NH₄Cl safely protonates the magnesium alkoxide intermediate without triggering unwanted dehydration of the resulting carbinol. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure carbinol.

Protocol B: Ketone Reduction

Reduction of the corresponding (3-bromophenyl)(4-methylphenyl)methanone offers a high-yielding alternative when the diaryl ketone is readily available.

-

Preparation: Dissolve the diaryl ketone (10.0 mmol) in 40 mL of methanol at 0 °C.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (15.0 mmol, 1.5 equiv) in small portions. Causality: Phased addition controls the evolution of hydrogen gas and prevents thermal spikes that could lead to side reactions.

-

Workup: Stir for 1 hour at room temperature. Quench with 1M HCl (10 mL) to destroy excess hydride. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Mechanistic Pathways & Orthogonal Reactivity

The true synthetic value of (3-Bromophenyl)(4-methylphenyl)methanol lies in its orthogonal reactivity, allowing selective functionalization at either the aromatic ring or the carbinol center.

Pathway 1: Palladium-Catalyzed Cross-Coupling (C-Br Activation) The aryl bromide moiety is a classic electrophile for Suzuki-Miyaura cross-coupling[4]. By reacting the carbinol with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), researchers can synthesize complex biaryl carbinols. The hydroxyl group typically does not require protection during this transformation if mild bases are used.

Pathway 2: Sₙ1 Substitution and Deoxygenation (C-OH Activation) The hydroxyl group can be activated by strong acids (e.g., hydriodic acid) or Lewis acids to form a resonance-stabilized diarylmethyl carbocation. This intermediate can be intercepted by carbon nucleophiles to form triarylmethanes or reduced (deoxygenated) to the corresponding diarylmethane[5].

Experimental Workflows

Synthetic pathways and orthogonal reactivity of (3-Bromophenyl)(4-methylphenyl)methanol.

References

-

Title: Microwave Irradiation as a High-Speed Tool for Activation of Sluggish Aryl Chlorides in Grignard Reactions Source: Thieme Connect URL: 3

-

Title: Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters Source: PMC (National Institutes of Health) URL: 4

-

Title: Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium Source: Beilstein Journals URL: 5

-

Title: CAS 33757-34-5 | (3-Bromophenyl)(4-methylphenyl)methanol Source: Sigma-Aldrich URL: 1

Sources

- 1. CAS 33757-34-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. nextsds.com [nextsds.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium [beilstein-journals.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (3-Bromophenyl)(4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of (3-Bromophenyl)(4-methylphenyl)methanol, a diarylmethanol compound with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to provide a comprehensive resource for the structural elucidation of this and similar small molecules. We will delve into the predicted spectral data, the underlying principles governing the observed chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a visual representation of the molecular structure and its NMR characteristics.

Introduction: The Significance of NMR in Structural Elucidation

In the landscape of analytical chemistry, NMR spectroscopy stands as a powerful tool for the unambiguous determination of molecular structure.[1][2] For professionals in drug development and chemical research, precise structural characterization is not only a matter of scientific rigor but also a regulatory necessity. This guide focuses on (3-Bromophenyl)(4-methylphenyl)methanol, a molecule whose structure is ideally suited for a detailed NMR analysis. The dissymmetry of the molecule, with two differently substituted aromatic rings, provides a rich and illustrative NMR spectrum. Understanding the nuances of these spectra is key to confirming the identity and purity of the compound.

Predicted ¹H NMR Spectrum of (3-Bromophenyl)(4-methylphenyl)methanol

The proton NMR spectrum provides information on the number of distinct hydrogen environments and their connectivity.[1] For (3-Bromophenyl)(4-methylphenyl)methanol, we can predict a spectrum with several key signals.

Aromatic Protons (7.0-7.5 ppm)

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. The chemical shifts of these protons are influenced by the electronic effects of the bromine and methyl substituents.[3]

-

4-Methylphenyl Ring: The para-substituted methyl group is an electron-donating group, which will cause a slight shielding of the aromatic protons on this ring compared to unsubstituted benzene (δ 7.3 ppm).[3] We expect to see a characteristic AA'BB' system, which often appears as two doublets.

-

3-Bromophenyl Ring: The bromine atom is an electron-withdrawing group via induction but a weak deactivator through resonance. Its meta-position leads to a more complex splitting pattern for the four protons on this ring.

Methine Proton (-CHOH, ~5.8 ppm)

The single proton attached to the carbon bearing the hydroxyl group and the two aromatic rings is expected to appear as a singlet. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent aromatic rings and the hydroxyl group.

Methyl Protons (-CH₃, ~2.3 ppm)

The three protons of the methyl group on the 4-methylphenyl ring are chemically equivalent and will appear as a singlet in the upfield region of the spectrum.

Hydroxyl Proton (-OH)

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It may appear as a broad or sharp singlet and can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectrum of (3-Bromophenyl)(4-methylphenyl)methanol

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[4] Due to the lack of symmetry, we expect to see a distinct signal for each of the 14 carbon atoms in (3-Bromophenyl)(4-methylphenyl)methanol.

Aromatic Carbons (120-145 ppm)

The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons.[5] The chemical shifts will be influenced by the bromine and methyl substituents. The carbons directly attached to these substituents (ipso-carbons) will show significant shifts. The carbon attached to the bromine will be shifted to a lower field, while the carbon attached to the methyl group will be shifted to a higher field relative to unsubstituted benzene.

Methine Carbon (-CHOH, ~75 ppm)

The carbon of the methanol bridge will appear in the range typical for a carbon singly bonded to an oxygen atom.

Methyl Carbon (-CH₃, ~21 ppm)

The methyl carbon will resonate in the upfield aliphatic region of the spectrum.

Tabulated Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for (3-Bromophenyl)(4-methylphenyl)methanol.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | Multiplet | 8H | Aromatic Protons |

| ~5.8 | Singlet | 1H | Methine Proton (-CHOH) |

| ~2.3 | Singlet | 3H | Methyl Protons (-CH₃) |

| Variable | Singlet | 1H | Hydroxyl Proton (-OH) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~143 | C-ipso (C-Br) |

| ~140 | C-ipso (C-CHOH) |

| ~138 | C-ipso (C-CH₃) |

| ~131-125 | Aromatic CH |

| ~122 | C-ipso (C-CHOH) |

| ~75 | Methine Carbon (-CHOH) |

| ~21 | Methyl Carbon (-CH₃) |

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for preparing a sample of (3-Bromophenyl)(4-methylphenyl)methanol and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of (3-Bromophenyl)(4-methylphenyl)methanol for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and the convenient chemical shift of its residual peak (δ 7.26 ppm for ¹H NMR).[7]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtering and Transfer: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon, which simplifies interpretation.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizing the Molecular Structure and NMR Assignments

The following diagram, generated using the DOT language, illustrates the structure of (3-Bromophenyl)(4-methylphenyl)methanol and highlights the key proton and carbon environments relevant to the NMR analysis.

Figure 1: Molecular structure of (3-Bromophenyl)(4-methylphenyl)methanol with key NMR assignments.

Conclusion: A Self-Validating Approach to Structural Integrity

This in-depth technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of (3-Bromophenyl)(4-methylphenyl)methanol. By integrating predicted spectral data with established experimental protocols and theoretical principles, researchers and drug development professionals can confidently approach the structural elucidation of this and analogous compounds. The methodologies described herein represent a self-validating system, where the synergy between prediction and experimental verification ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.

References

- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.

- Sigma-Aldrich. NMR Solvents.

- Emory University. (2023, August 29). Small molecule NMR sample preparation.

- Scharlab. Solvents, deuterated for NMR for laboratory.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Royal Society of Chemistry. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.

- Hypha Discovery. Structure Elucidation and NMR.

- Organomation. NMR Sample Preparation: The Complete Guide.

- University College London. Sample Preparation.

- National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.

- OA Monitor Ireland. Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems.

- Royal Society of Chemistry Publishing. Studies of 13C N.M.R. Substituent Chemical Shifts of Disubstituted Benzenes Using Multivariate Data Analysis.

- Bruker. NMR Sample Preparation.

- Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts.